![molecular formula C14H13NO B149370 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 126474-03-1](/img/structure/B149370.png)
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, also known as DHP or Pyrido-dihydropyran, is a heterocyclic compound that belongs to the pyridine and pyran families. The compound has attracted significant attention from researchers for its potential applications in medicinal chemistry due to its diverse biological activities.
Mechanism Of Action
The mechanism of action of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the activity of the NF-κB pathway, which plays a critical role in inflammation and cancer. Moreover, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis.
Biochemical And Physiological Effects
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to exhibit various biochemical and physiological effects. The compound has been shown to decrease the levels of glucose and insulin in diabetic rats. Moreover, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to reduce the levels of triglycerides and cholesterol in hyperlipidemic rats. In addition, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to improve cognitive function in Alzheimer’s disease models.
Advantages And Limitations For Lab Experiments
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several advantages for lab experiments, including its ease of synthesis and diverse biological activities. However, the compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine research, including the development of more efficient synthesis methods, the identification of novel biological targets, and the optimization of pharmacokinetic properties. Moreover, further studies are needed to investigate the potential of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation.
Conclusion
In conclusion, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that has attracted significant attention from researchers for its potential applications in medicinal chemistry. The compound has shown promising results in treating various diseases, including cancer, diabetes, and inflammation. Further studies are needed to investigate the potential of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine as a therapeutic agent and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be achieved through various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik–Fields reaction. The Hantzsch reaction is the most common method for synthesizing 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst.
Scientific Research Applications
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in treating various diseases, including cancer, diabetes, and inflammation. 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting angiogenesis. In addition, 1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
126474-03-1 |
|---|---|
Product Name |
1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-12(5-3-1)14-13-10-15-8-6-11(13)7-9-16-14/h1-6,8,10,14H,7,9H2 |
InChI Key |
DHYDUXFBWLRSJL-UHFFFAOYSA-N |
SMILES |
C1COC(C2=C1C=CN=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COC(C2=C1C=CN=C2)C3=CC=CC=C3 |
synonyms |
1H-Pyrano[3,4-c]pyridine,3,4-dihydro-1-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



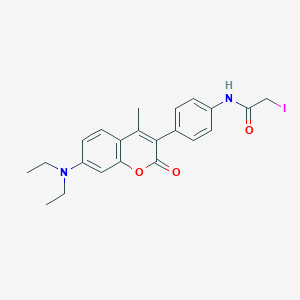
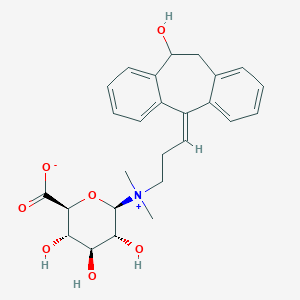
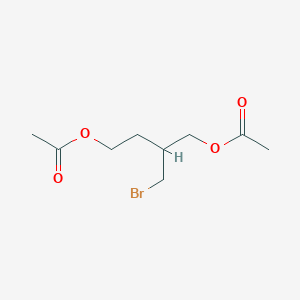
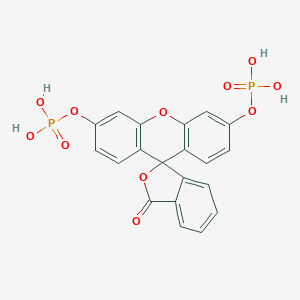
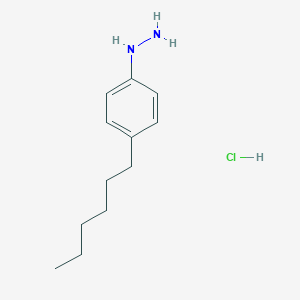
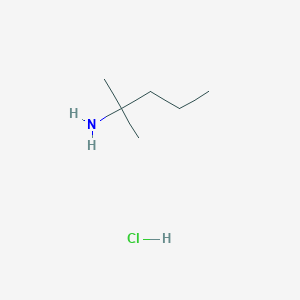

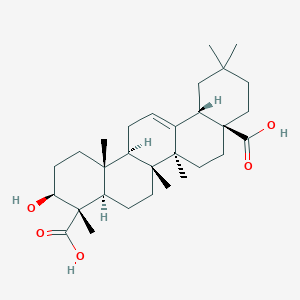



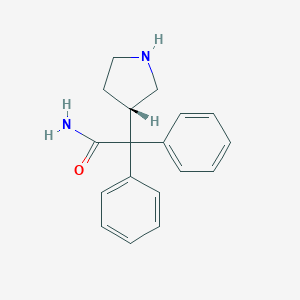
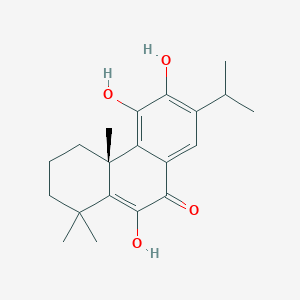
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)